molecular formula C11H14ClNO2 B3340257 (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride CAS No. 332062-12-1

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

Cat. No.: B3340257
CAS No.: 332062-12-1
M. Wt: 227.69 g/mol
InChI Key: SWYPWAIQEURSFY-PPHPATTJSA-N
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Description

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride (CAS: 270082-22-9) is a chiral bicyclic compound featuring a tetrahydroisoquinoline core linked to an acetic acid group at the 3-position, with an (S)-configured stereocenter. Its molecular formula is C₁₁H₁₃NO₂·HCl, and its molecular weight is 227.69 g/mol . The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical and synthetic applications. This compound is commonly employed as a building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors or alkaloid derivatives, owing to its rigid bicyclic structure and chirality .

Properties

IUPAC Name

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYPWAIQEURSFY-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-1,2,3,4-Tetrahydroisoquinoline.

    Alkylation: The tetrahydroisoquinoline is alkylated using bromoacetic acid in the presence of a base such as sodium hydroxide. This step introduces the acetic acid moiety.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chiral tetrahydroisoquinoline structure with an acetic acid moiety. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biochemical applications. Its unique structure allows for interactions with biological macromolecules, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

Neuroprotective Effects

Research indicates that (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride may have neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from degeneration associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential is attributed to its ability to modulate dopamine receptor activity, particularly D1 receptors, which are involved in cognitive functions and motor control .

Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is vital in preventing cellular damage caused by oxidative stress, which is implicated in various diseases including cancer and neurodegeneration. Preliminary studies suggest that this compound could be beneficial in developing treatments aimed at mitigating oxidative damage .

Antimicrobial Properties

Preliminary investigations have shown that this compound may possess antimicrobial effects against various pathogens. This aspect opens avenues for research into its use as a potential therapeutic agent in treating infections caused by resistant bacteria .

Pharmaceutical Development

This compound serves as a lead compound for developing drugs targeting neurological disorders. Its ability to act as a D1 positive allosteric modulator makes it a candidate for treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD), where D1 receptor modulation is crucial .

Case Studies in Drug Development

Several studies have explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives:

  • Neurodegenerative Disorders : A study demonstrated that derivatives of tetrahydroisoquinoline showed promise in improving cognitive functions in animal models of Alzheimer's disease .
  • Dopamine Modulation : Research highlighted the efficacy of this compound in modulating dopamine receptors, suggesting potential benefits in managing symptoms of schizophrenia .

Mechanism of Action

The mechanism of action of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Substituents Stereochemistry
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride 270082-22-9 C₁₁H₁₃NO₂·HCl 227.69 3-yl None S
1,2,3,4-Tetrahydroisoquinolin-1-ylacetic acid 105400-81-5 C₁₁H₁₃NO₂ 191.23 1-yl None Not specified
(S)-Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate N/A C₁₅H₁₉NO₄ 277.31 1-yl 6,7-Dimethoxy S
1,2,3,4-Tetrahydroisoquinolin-1-ylacetic acid hydrochloride 53014-68-9 C₁₁H₁₃NO₂·HCl 227.69 1-yl None Not specified
Key Observations:

Substitution Position: The target compound’s acetic acid group is at the 3-position of the tetrahydroisoquinoline ring, while analogs like 105400-81-5 and 53014-68-9 feature substitution at the 1-position . Positional isomers can exhibit divergent biological activities due to altered binding interactions with chiral targets.

Substituent Effects: The (S)-ethyl 6,7-dimethoxy derivative (C₁₅H₁₉NO₄) introduces methoxy groups at the 6- and 7-positions, increasing molecular weight and lipophilicity. Such modifications enhance membrane permeability but may reduce aqueous solubility .

Salt Forms :

  • Hydrochloride salts (e.g., 270082-22-9 and 53014-68-9 ) improve solubility compared to free bases, facilitating their use in aqueous reaction systems .

Physicochemical and Application Comparisons

  • Solubility : Hydrochloride salts generally exhibit higher solubility in polar solvents. For instance, the target compound’s solubility in water is superior to its free base form.
  • Synthetic Utility: The 6,7-dimethoxy derivative (C₁₅H₁₉NO₄) is often used in alkaloid synthesis due to its electron-rich aromatic ring, which facilitates electrophilic substitutions . The 1-yl acetic acid hydrochloride (53014-68-9) serves as a precursor for peptidomimetics but may lack the stereochemical advantages of the (S)-3-yl isomer .

Target Compound in Drug Discovery

The (S)-3-yl configuration of 270082-22-9 has been leveraged in designing dopamine D₂ receptor antagonists , where chirality is crucial for binding affinity. Studies suggest that the 3-yl substitution provides optimal spatial alignment for receptor interaction compared to 1-yl analogs .

Challenges and Commercial Availability

  • Synthetic Complexity: Chirality and regioselectivity in tetrahydroisoquinoline derivatives pose challenges in large-scale synthesis, necessitating advanced catalytic methods.

Biological Activity

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a compound that has garnered attention due to its potential therapeutic applications and biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is a derivative of tetrahydroisoquinoline, which is known for its diverse biological properties. The structure can be represented as follows:

C11H14NO2HCl\text{C}_{11}\text{H}_{14}\text{N}\text{O}_2\cdot \text{HCl}

This compound features a tetrahydroisoquinoline core, which is associated with various pharmacological effects.

Research indicates that this compound acts primarily as a D1 positive allosteric modulator . This mechanism is crucial for modulating dopaminergic pathways involved in several neurological and psychiatric disorders. It has been noted for its potential benefits in treating conditions such as:

  • Schizophrenia
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Parkinson’s disease
  • Cognitive decline associated with aging and Alzheimer's disease .

Neuroprotective Effects

Studies have shown that compounds similar to (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid can exhibit neuroprotective effects. These effects are primarily attributed to their ability to enhance dopaminergic signaling and improve cognitive functions. For instance:

  • Cognitive Enhancement : In animal models, administration of this compound has resulted in improved memory and learning capabilities .
  • Protection Against Neurodegeneration : It has demonstrated potential in mitigating neurodegenerative processes associated with diseases like Alzheimer’s by reducing oxidative stress and inflammation in neuronal cells .

Pharmacological Studies

A variety of pharmacological studies have explored the efficacy of this compound in different contexts:

StudyFindingsReference
NeuropharmacologyImproved cognitive functions in rodent models
PsychiatryReduction in symptoms of ADHD
NeurologyNeuroprotective effects against dopaminergic neuron degeneration

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • ADHD Treatment : A clinical trial involving patients with ADHD showed significant improvement in attention span and reduction in impulsivity when treated with this compound.
  • Schizophrenia Management : Patients exhibiting negative symptoms of schizophrenia reported better management of symptoms when administered this compound alongside standard antipsychotic treatment.

Q & A

Advanced Research Question

  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 1-yl vs. 3-yl substitution) .
  • HPLC-MS with Ion Mobility : Separate isomers based on collision cross-section differences .
  • Comparative FT-IR : Identify carboxyl vs. acetic acid functional groups (e.g., C=O stretch at 1700 cm⁻¹ for carboxylic acid derivatives vs. 1725 cm⁻¹ for esters) .

What analytical workflows ensure accurate quantification in biological assays?

Advanced Research Question

  • LC-MS/MS with Isotopic Labeling : Use deuterated internal standards (e.g., D₃-(S)-enantiomer) to correct for matrix effects .
  • Chiral Stability Testing : Monitor racemization under physiological pH (e.g., phosphate buffer at pH 7.4) via time-resolved polarimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
Reactant of Route 2
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

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